Physicochemical Profiling of 4-(4-Propoxyphenoxy)piperidine Hydrochloride: A Technical Guide
The following technical guide provides an in-depth physicochemical profile of 4-(4-Propoxyphenoxy)piperidine Hydrochloride , a critical building block in medicinal chemistry, particularly for G-protein coupled receptor (...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth physicochemical profile of 4-(4-Propoxyphenoxy)piperidine Hydrochloride , a critical building block in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligand design.
Executive Summary
4-(4-Propoxyphenoxy)piperidine Hydrochloride (CAS: 1219961-35-9) represents a versatile pharmacophore within the 4-aryloxypiperidine class. Structurally, it combines a basic piperidine scaffold with a lipophilic 4-propoxyphenoxy tail. This dual functionality makes it an ideal intermediate for synthesizing histamine H3 antagonists, serotonin modulators, and other CNS-active agents. This guide details its physicochemical properties, solid-state characteristics, and stability profile to support rigorous experimental design.
Chemical Identity & Structural Characterization
The compound consists of a piperidine ring substituted at the 4-position with a 4-propoxyphenoxy group, isolated as the hydrochloride salt to ensure stability and water solubility.
Key Identifiers
Property
Specification
IUPAC Name
4-(4-propoxyphenoxy)piperidine hydrochloride
CAS Number
1219961-35-9
Molecular Formula
C₁₄H₂₂ClNO₂
Molecular Weight
271.78 g/mol (Salt); 235.32 g/mol (Free Base)
SMILES
CCCOc1ccc(Oc2ccncc2)cc1.Cl (Note: Piperidine ring saturation implied in context)
Appearance
White to off-white crystalline solid
Structural Visualization
The following diagram illustrates the connectivity and key functional zones of the molecule.
Physicochemical Properties
Understanding the physicochemical landscape is crucial for optimizing synthesis and formulation. The following values are derived from structure-property relationship (SPR) analysis of analogous 4-aryloxypiperidines.
Acid-Base Profile (pKa)
pKa (Piperidine Nitrogen):9.8 – 10.2 (Predicted)
Mechanism: The secondary amine is highly basic. The electron-withdrawing effect of the phenoxy group at the 4-position is attenuated by the sigma bonds, resulting in a pKa typical of piperidine derivatives.
Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its cationic (protonated) form, enhancing aqueous solubility but limiting passive membrane permeability without active transport or pH adjustment.
Lipophilicity (LogP/LogD)
LogP (Free Base):2.3 – 2.8
Mechanism: The propoxy tail adds significant lipophilicity (+0.5 LogP units vs. methoxy), balancing the polarity of the ether and amine.
LogD (pH 7.4):~0.1 – 0.5
Mechanism: Ionization of the amine reduces the apparent distribution coefficient into octanol, making the salt form relatively hydrophilic at neutral pH.
Solubility Profile
Solvent
Solubility (mg/mL)
Description
Water
> 50 mg/mL
Highly soluble (Salt form)
Methanol
> 100 mg/mL
Freely soluble
Ethanol
> 50 mg/mL
Soluble
Dichloromethane
Moderate
Soluble (Free base is highly soluble)
Hexane
Negligible
Insoluble (Salt form)
Solid-State Characterization & Stability
Thermal Properties
Melting Point: Typically 180°C – 220°C (with decomposition).
Protocol: Determine via Differential Scanning Calorimetry (DSC) at 10°C/min. Expect a sharp endotherm followed by exotherms if decomposition occurs.
Hygroscopicity: Moderately hygroscopic.
Handling: The HCl salt can absorb atmospheric moisture, leading to deliquescence. Store in a desiccator.
Stability Profile
Hydrolytic Stability: The aromatic ether linkage is robust against hydrolysis under standard acidic/basic conditions.
Oxidative Stability: The secondary amine is susceptible to N-oxidation (N-oxide formation) if exposed to peroxides or strong oxidants.
Photostability: The phenyl ring absorbs UV light (λmax ~270-280 nm). Protect from prolonged light exposure to prevent photo-degradation.
Experimental Protocols
The following protocols ensure reproducible characterization of this compound.
Determination of pKa (Potentiometric Titration)
Objective: Accurately determine the ionization constant of the piperidine nitrogen.
Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (if necessary for solubility) mixture.
Titration: Titrate with 0.1 N NaOH using a standardized glass electrode at 25°C.
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa. Use the Bjerrum plot method for calculation.
Reference: Avdeef, A. (2003). Absorption and Drug Development. Wiley-Interscience.
HPLC Purity & Assay Method
Objective: Quantify purity and monitor degradation.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm (Amide/Amine) and 275 nm (Aromatic ether).
Retention Time: Expect elution around 4-6 minutes depending on the gradient slope.
Synthesis & Degradation Pathway Visualization
This diagram outlines the typical synthetic route and potential degradation risks.
References
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for 4-aryloxypiperidine pharmacophores). [Link]
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for HCl salt properties). [Link]
Protocols & Analytical Methods
Method
In vivo dosing and administration of 4-(4-Propoxyphenoxy)piperidine hydrochloride in rodent models
Application Note: In Vivo Dosing and Administration of 4-(4-Propoxyphenoxy)piperidine Hydrochloride Executive Summary 4-(4-Propoxyphenoxy)piperidine hydrochloride (4-PPH) is a lipophilic amine salt often utilized as a st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vivo Dosing and Administration of 4-(4-Propoxyphenoxy)piperidine Hydrochloride
Executive Summary
4-(4-Propoxyphenoxy)piperidine hydrochloride (4-PPH) is a lipophilic amine salt often utilized as a structural scaffold in the development of CNS-active agents (e.g., Sigma-1 receptor ligands, SSRI analogs) and specific ion channel blockers.[1] While water-soluble in its hydrochloride salt form, its in vivo utility depends heavily on maintaining solubility at physiological pH to ensure bioavailability.
This guide provides a standardized workflow for the formulation, administration, and pharmacokinetic (PK) profiling of 4-PPH in rodent models (Mouse/Rat). It addresses the specific physicochemical challenges of piperidine-ether derivatives, specifically the risk of "free-base precipitation" upon injection.
Part 1: Physicochemical Profiling & Formulation Strategy
Scientific Rationale:
4-PPH consists of a basic piperidine nitrogen (pKa ~10.5) and a lipophilic propoxyphenyl tail. As a hydrochloride salt, it is highly soluble in acidic media (pH < 5). However, upon introduction to the blood stream (pH 7.4), the compound may deprotonate to its free base form. If the concentration exceeds the intrinsic solubility of the free base, micro-precipitation occurs, leading to erratic PK data or embolism.
Dissolve directly in 0.9% Sterile Saline . Vortex for 30 seconds.
Check pH: The HCl salt will acidify the solution. If pH < 4, adjust carefully to pH 5–6 using 0.1N NaOH. Do not exceed pH 7.0 to avoid precipitation.
Filter sterilize (0.22 µm PVDF syringe filter).
Enhanced Vehicle (High Dose > 30 mg/kg):
If the solution becomes cloudy upon pH adjustment, use 20% HP-β-CD in Saline .
Dissolve 4-PPH in the cyclodextrin solution. The hydrophobic cavity of CD will sequester the propoxyphenyl tail, preventing precipitation at neutral pH.
Part 2: In Vivo Administration Protocols
Core Directive: Adhere to the "Grimston & Kose" guidelines for administration volumes to minimize stress-induced artifacts.
Purpose: To determine absolute bioavailability (F%) and Clearance (CL).
Animal Prep: Restrain the rodent (mouse or rat) using a well-ventilated restrainer. Warm the tail (heat lamp or warm water, 38°C) for 60 seconds to dilate lateral veins.
Dose Volume:
Mouse (25g): Max 5 mL/kg (125 µL).
Rat (250g): Max 2 mL/kg (500 µL).
Injection:
Use a 29G insulin syringe.
Insert needle bevel-up into the lateral tail vein at a shallow angle (15°).
Inject slowly (over 5–10 seconds) to prevent bolus-induced cardiac effects (hERG inhibition risk with piperidines).
Apply pressure to the site for 30 seconds to stop bleeding.
Protocol 3: Oral (PO) Administration (Gavage)
Purpose: To assess oral absorption and First-Pass Effect.
Fasting: Fast rats for 12 hours (overnight) or mice for 4 hours prior to dosing to standardize gastric emptying. Provide water ad libitum.
Dose Volume:
Mouse: 10 mL/kg.
Rat: 5–10 mL/kg.
Technique:
Use a stainless steel bulb-tipped gavage needle (20G for mice, 16-18G for rats).
Measure needle length from nose to last rib to ensure stomach delivery.
Pass the needle gently along the roof of the mouth; if resistance is felt, stop (tracheal entry risk).
Depress plunger and withdraw gently.
Part 3: Pharmacokinetic (PK) Study Design & Workflow
Experimental Logic:
Piperidine derivatives often undergo metabolism via CYP2D6 or CYP3A4 (hydroxylation of the phenyl ring or N-dealkylation). A dense sampling schedule in the first hour is critical to capture the Cmax.
Figure 1: Pharmacokinetic workflow for 4-PPH characterization. Note the early timepoints for IV dosing to capture the distribution phase.
Protocol 4: Microsampling & Sample Processing
Collection: Use capillary microsampling (10–20 µL blood) to allow serial sampling from a single animal (reducing n).
Anticoagulant: K2EDTA is preferred. Avoid Heparin if doing PCR downstream.
Processing:
Centrifuge at 2000 x g for 10 minutes at 4°C.
Transfer plasma to fresh tubes.
Storage: Flash freeze on dry ice. Store at -80°C.
Stability Note: Piperidine ethers are generally stable, but avoid repeated freeze-thaw cycles.
Part 4: Safety Monitoring & Toxicity Signals
Given the structural pharmacophore (piperidine ether), 4-PPH may exhibit off-target activity at Serotonin (SERT) or Dopamine (DAT) transporters.
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Link
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
NC3Rs. (2023). Microsampling procedures in rodents. National Centre for the Replacement, Refinement & Reduction of Animals in Research. Link
Improving the solubility of 4-(4-Propoxyphenoxy)piperidine hydrochloride for in vitro experiments
Welcome to the Technical Support Hub. This guide addresses the physicochemical challenges of handling 4-(4-Propoxyphenoxy)piperidine hydrochloride (CAS: 3202-33-3 or related derivatives) in biological assays.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Hub.
This guide addresses the physicochemical challenges of handling 4-(4-Propoxyphenoxy)piperidine hydrochloride (CAS: 3202-33-3 or related derivatives) in biological assays. The following protocols are designed to prevent compound precipitation ("crashing out") and ensure reproducible in vitro data.
Section 1: Critical Solubility Dynamics
Q: Why does my compound precipitate when added to cell culture media, even though it dissolves in water?
A: This is likely a "pH-Induced Phase Transition."
While the hydrochloride (HCl) salt form helps initial solubility in water, the stability of this solution is pH-dependent.
The Mechanism: The piperidine nitrogen is basic (pKa
9.5–10.5). In the HCl salt form, it is protonated (ionized) and soluble. However, cell culture media (DMEM/RPMI) and buffers (PBS) are buffered to pH 7.4.
The Conflict: When you dilute the stock into the media, the buffering capacity neutralizes the HCl. A portion of the molecule converts to its free base form.
The Result: The 4-propoxyphenoxy tail is highly lipophilic. Once the charge is removed (conversion to free base), the hydrophobic forces dominate, causing the compound to aggregate and precipitate out of solution.
Recommendation: You must maintain a "solubility bridge" using a co-solvent or modify the addition protocol (see Section 2).
Section 2: Stock Solution & Dilution Protocols
Q: What is the optimal solvent system for stock preparation?
A: Do not use water for high-concentration stocks.
Although the HCl salt is water-soluble, aqueous stocks are prone to hydrolysis over time and microbial growth. We recommend Dimethyl Sulfoxide (DMSO) .
Concentration: 10 mM to 50 mM (depending on downstream requirements).
Storage: -20°C, desiccated, protected from light. Avoid repeated freeze-thaw cycles.
Protocol B: The "Step-Down" Dilution Method (Prevention of Shock Precipitation)
Directly spiking a high-concentration DMSO stock into a beaker of PBS often causes local supersaturation—a white cloud forms instantly. Use this serial dilution method instead:
Step
Action
Solvent System
Resulting Conc.
Purpose
1
Primary Stock
100% DMSO
10 mM
Stable storage form.
2
Intermediate
10% DMSO / 90% PBS
1 mM
Critical Step: Allows ordered solvation shells to form around the lipophilic tail while maintaining solubility.
3
Working Sol.
Media (e.g., DMEM)
10 µM
Final assay concentration (0.1% DMSO).
Technical Note: If precipitation persists at Step 2, increase the DMSO ratio or introduce 0.5% Methyl-β-cyclodextrin to encapsulate the propoxy tail.
Section 3: Visualization of Solubility Logic
The following diagram illustrates the decision matrix for solubilizing lipophilic salts like 4-(4-Propoxyphenoxy)piperidine HCl.
Figure 1: Decision matrix for solubilizing lipophilic piperidine salts. The workflow prioritizes DMSO stock preparation and iterative troubleshooting for precipitation events.
Section 4: Advanced Troubleshooting (FAQs)
Q: Can I use Ethanol instead of DMSO?A: Yes, but with caveats.
Ethanol is more volatile and can cause "edge effects" in 96-well plates due to evaporation. However, if your cells are sensitive to DMSO (e.g., primary neurons), Ethanol is a viable alternative. Ensure the final concentration in the well is < 0.1% .
Q: How do I validate that the compound is actually in solution and not just a micro-suspension?A: Visual inspection is insufficient.
Micro-precipitates can be invisible to the naked eye but will scatter light, leading to false positives in absorbance assays (e.g., MTT/MTS).
Validation Protocol:
Prepare your working solution (e.g., 10 µM in Media).
Centrifuge at 13,000 x g for 10 minutes.
Analyze the supernatant via HPLC-UV.
If the peak area of the supernatant is <95% of the theoretical concentration, you have a solubility issue.
Q: I am observing toxicity in my vehicle control. Is it the DMSO?A: Likely.
Different cell lines have varying tolerances for DMSO.
Cell Type
Max Recommended DMSO %
Primary Neurons
0.1%
Stem Cells (iPSC)
0.1%
HeLa / HEK293
0.5% - 1.0%
Hepatocytes
0.5%
Data derived from standard assay optimization guidelines [1].
Section 5: Molecular Pathway of Precipitation
Understanding the chemical equilibrium is vital for troubleshooting. The diagram below details the "Common Ion" and pH effects.
Figure 2: Mechanistic pathway of precipitation. The shift from acidic salt to neutral free base at physiological pH drives hydrophobic aggregation.
References
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and Dissolution).
Optimization
How to prevent degradation of 4-(4-Propoxyphenoxy)piperidine hydrochloride in long-term storage
Introduction Welcome to the Technical Support Center. You are likely working with 4-(4-Propoxyphenoxy)piperidine hydrochloride , a critical intermediate often used in the synthesis of GPCR ligands, antihistamines, or ant...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the Technical Support Center. You are likely working with 4-(4-Propoxyphenoxy)piperidine hydrochloride , a critical intermediate often used in the synthesis of GPCR ligands, antihistamines, or antipsychotics.
As a secondary amine salt containing an aryl ether linkage, this compound possesses specific vulnerabilities—primarily hygroscopicity (due to the HCl salt form) and oxidative susceptibility (at the nitrogen center and aromatic ring). This guide moves beyond basic "store in a cool dry place" advice, providing the mechanistic rationale and recovery protocols required for rigorous pharmaceutical R&D.
Part 1: The "Gold Standard" Storage Protocol
To guarantee stability over 12+ months, you must control three thermodynamic variables: Moisture, Oxidation, and Photolysis.
Storage Matrix
Parameter
Recommendation
Technical Rationale
Temperature
-20°C (Long-term) 2-8°C (Active use)
Lowers the kinetic energy of molecules, significantly slowing the rate of N-oxidation and potential ether hydrolysis.
Atmosphere
Argon or Nitrogen Backfill
Displaces atmospheric oxygen to prevent radical-mediated oxidation of the piperidine ring or propoxy chain.
Container
Amber Glass Vial with Teflon-lined cap
Amber glass blocks UV radiation (preventing photo-oxidation of the aromatic ether). Teflon prevents leaching of plasticizers found in standard PP tubes.
Desiccant
External Secondary Containment
Do not place desiccant in the powder. Place the vial inside a jar containing activated silica gel or Drierite™.
Part 2: Troubleshooting & Diagnostics
If you observe changes in your material, use this troubleshooting guide to diagnose the issue.
Symptom 1: Material has clumped, caked, or liquefied.
Diagnosis:Hygroscopic Deliquescence.
Mechanism:[1][2][3] The hydrochloride salt lattice energy is overcome by the hydration energy of atmospheric water. The salt absorbs moisture, breaking the crystal lattice. This is a physical change , not necessarily chemical degradation, but it accelerates hydrolysis risks.
Corrective Action:
Do not heat immediately (risk of melting/degradation).
Place the open vial in a vacuum desiccator over
(phosphorus pentoxide) or high-grade silica for 24 hours.
Verify identity via NMR to ensure no hydrolysis occurred.
Symptom 2: Material has turned yellow or brown.
Diagnosis:Oxidative Degradation.
Mechanism:[1][2][3] Formation of Piperidine N-oxides or radical oxidation of the aromatic ring (quinone-like impurities). This is often catalyzed by trace metals or light.
Corrective Action:
Irreversible. If purity is critical (>98%), the material must be recrystallized (typically from Ethanol/Et2O) or discarded.
Symptom 3: Loss of potency in biological assays.
Diagnosis:Ether Cleavage (Hydrolysis).
Mechanism:[1][4] While rare in solid state, long-term exposure to moisture and acidity (from the HCl salt) can cleave the ether bond, yielding 4-propoxyphenol and 4-hydroxypiperidine .
Corrective Action:
Run HPLC. If the "parent" peak is <95%, re-purification is required.
Part 3: Mechanistic Insight (The "Why")
Understanding the chemistry allows you to predict risks. The following diagram illustrates the degradation logic for this specific pharmacophore.
Degradation Pathway Visualization
Figure 1: Degradation pathways showing the transition from physical instability (moisture uptake) to chemical breakdown (hydrolysis/oxidation).
Part 4: Validation Protocol (HPLC)
To verify if your stored batch is still viable, do not rely on visual inspection alone. Use this standardized HPLC check.
Chromatographic Conditions:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (Piperidine absorption).
Decision Logic for Re-Use:
Figure 2: Decision logic for determining material viability after long-term storage.
Frequently Asked Questions (FAQs)
Q: Can I store the compound as a stock solution in DMSO?A:Not recommended for >1 month. While convenient, DMSO is hygroscopic and can facilitate oxidation over time. If you must, store at -80°C. For standard storage, keep as a solid powder.
Q: Why does the protocol specify "Teflon-lined caps"?A: Piperidine derivatives can act as weak bases (even as salts in equilibrium) and may extract plasticizers (phthalates) from standard polyethylene caps, leading to "ghost peaks" in your LC-MS data.
Q: I left the bottle on the bench over the weekend. Is it ruined?A: Likely not chemically degraded, but potentially hydrated. Run a water content test (Karl Fischer) or simply dry it in a vacuum desiccator before weighing, as the molecular weight may have effectively increased due to water weight, throwing off your stoichiometry.
References
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7] ICH Guidelines.[5][6] Link
National Center for Biotechnology Information (NCBI). (2023). Piperidine: Compound Summary.[8][9] PubChem.[9][10] Link
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Standard reference for salt selection and stability).
Interpreting unexpected pharmacological effects of 4-(4-Propoxyphenoxy)piperidine hydrochloride
Compound Code: 4-PPP-HCl Support Tier: Level 3 (Senior Application Scientist) Status: Active Introduction: The "Privileged Scaffold" Paradox Welcome. If you are accessing this guide, you are likely observing data that de...
Author: BenchChem Technical Support Team. Date: February 2026
Compound Code: 4-PPP-HCl
Support Tier: Level 3 (Senior Application Scientist)
Status: Active
Introduction: The "Privileged Scaffold" Paradox
Welcome. If you are accessing this guide, you are likely observing data that defies standard pharmacological models.
4-(4-Propoxyphenoxy)piperidine hydrochloride is not just a simple building block; it is a pharmacologically active scaffold . It belongs to the class of 4-substituted phenoxypiperidines, a "privileged structure" in medicinal chemistry. While this scaffold is essential for synthesizing SSRIs (like Paroxetine), H3 antagonists, and analgesics, it possesses intrinsic biological activity that often acts as a "gremlin" in assay data.
This guide addresses the three most common "unexpected" effects: Sigma-1 receptor interference , hERG-mediated cardiotoxicity signals , and Phospholipidosis (lysosomal accumulation) .
"My functional assay shows a bell-shaped (biphasic) dose-response curve. The compound works at nanomolar concentrations but loses efficacy or shows inverse effects at micromolar levels."
The Diagnosis: Sigma-1 Receptor (σ1R) Modulation
The 4-phenoxypiperidine moiety is a classic pharmacophore for the Sigma-1 receptor . Unlike standard GPCRs, σ1R is a chaperone protein that modulates calcium signaling and cellular stress responses. 4-PPP-HCl often acts as a potent σ1R ligand (
< 50 nM) independent of your intended target.
Mechanism:
At high concentrations (>1
M), 4-PPP-HCl saturates σ1R, which may inhibit Calcium channels or modulate NMDA receptors, counteracting the primary effect observed at lower doses.
Diagnostic Protocol: The "Sigma Mask" Test
To confirm if σ1R is the culprit, perform a competitive blockade experiment.
Control Arm: Run your standard dose-response curve with 4-PPP-HCl.
Blockade Arm: Pre-incubate cells with 100 nM BD-1047 or NE-100 (selective σ1R antagonists) for 30 minutes.
Challenge: Add 4-PPP-HCl.
Interpretation:
If the bell shape disappears and the curve becomes sigmoidal, the unexpected effect is Sigma-1 mediated .
If the curve remains biphasic, investigate solubility precipitation (see Module 4).
"My cells look 'foamy' or vacuolated under the microscope after 24-48 hours of incubation. Is the compound cytotoxic?"
The Diagnosis: Drug-Induced Phospholipidosis (DIPL)
4-PPP-HCl is a Cationic Amphiphilic Drug (CAD) .[1] It possesses a hydrophobic ring (propoxyphenoxy) and a hydrophilic cationic amine (piperidine nitrogen, pKa ~10).
Mechanism:
Lysosomal Trapping: The uncharged base diffuses through the cell membrane and enters the acidic lysosome (pH 4.5).
Protonation: Inside the lysosome, the piperidine nitrogen becomes protonated (
) and cannot diffuse back out.
Complexation: The trapped cation binds to bis(monoacylglycero)phosphate (BMP), inhibiting lysosomal phospholipases.
Result: Accumulation of phospholipids leads to "foamy" appearance (lamellar bodies). This is often an adaptive response, not necrosis.
Visualization: The CAD Trap Mechanism
Caption: Mechanism of Cationic Amphiphilic Drug (CAD) trapping leading to phospholipidosis.[1]
Resolution Protocol
Do not discard the compound as "toxic" immediately.
Washout Test: Remove the compound media and replace with fresh media. If vacuolation reverses within 24 hours, it is DIPL (adaptive), not apoptosis.
Nile Red Staining: Stain cells with Nile Red. DIPL manifests as intense polar lipid staining (red/orange) distinct from neutral lipid droplets (yellow).
Troubleshooting Module 3: The "False" Cardiac Signal
The Symptom
"We are seeing hits in our safety screen for cardiac liability, but this is an early-stage fragment."
The Diagnosis: hERG Channel Trapping
The 4-phenoxypiperidine structure is a "privileged" scaffold for hERG K+ channel blockade . The propoxy chain acts as a hydrophobic anchor, while the piperidine nitrogen interacts with the aromatic residues (Tyr652/Phe656) in the channel pore.
Implication:
This is a structural liability. If you are using 4-PPP-HCl as a lead compound, you must modify the basicity or lipophilicity to exit this safety window.
Data Summary: Structure-Liability Relationship
Structural Feature
Interaction with hERG
Mitigation Strategy
Piperidine Nitrogen (Basic)
Cation- interaction with Tyr652
Reduce pKa (add F or O adjacent), or mask as amide.
Phenoxy Linker
-stacking with Phe656
Introduce polarity or rigidity to disrupt stacking.
Use this flowchart to categorize the anomaly you are observing.
Caption: Decision matrix for diagnosing pharmacological anomalies with 4-PPP-HCl.
FAQs: Rapid Response
Q: Can I use DMSO to improve the solubility of 4-PPP-HCl?A: Yes, but proceed with caution. While the free base is lipophilic, the HCl salt is hydrophilic. If you dissolve the HCl salt in high-concentration DMSO and then dilute into aqueous buffer (pH 7.4), the "free base" may precipitate if the concentration exceeds 10
M.
Recommendation: Always check for turbidity (precipitation) via dynamic light scattering (DLS) or simple absorbance at 600nm before running sensitive assays.
Q: Is the propoxy group metabolically stable?A: In liver microsome assays (RLM/HLM), the propoxy group is a primary site for O-dealkylation by CYP enzymes (CYP2D6/3A4). If your in vivo results don't match in vitro data, you are likely looking at the effects of the metabolite (4-hydroxyphenoxypiperidine), which has a completely different polarity and binding profile.
References
Privileged Scaffolds & Sigma-1 Binding
Title: "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
Comparing the efficacy of 4-(4-Propoxyphenoxy)piperidine hydrochloride with other piperidine derivatives
Introduction: The Enduring Significance of the Piperidine Scaffold The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in pharmaceutical sciences.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous structural motifs in pharmaceutical sciences.[1] Its prevalence is a testament to its remarkable versatility, enabling it to serve as a foundational scaffold for drugs targeting a wide array of physiological systems. From potent analgesics to antipsychotics and agents for neurodegenerative disorders, the conformational flexibility and synthetic tractability of piperidine derivatives have made them a cornerstone of medicinal chemistry.[2][3] This guide delves into a comparative analysis of the efficacy of piperidine-based compounds, with a specific focus on derivatives emerging from the intermediate 4-(4-Propoxyphenoxy)piperidine hydrochloride. While this compound itself is a crucial building block, its true pharmacological potential is realized in the final active pharmaceutical ingredients it helps create.[4] We will explore the structure-activity relationships (SAR) that govern the efficacy of these derivatives, comparing them with other notable piperidine-based compounds targeting similar neurological pathways. Through an examination of experimental data from key in vitro and in vivo assays, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances that drive the therapeutic efficacy of this vital class of molecules.
Comparative Efficacy at Key Neurological Targets
The therapeutic utility of piperidine derivatives is often dictated by their affinity and selectivity for specific biological targets within the central nervous system (CNS). Here, we compare the efficacy of a representative final product derived from 4-(4-Propoxyphenoxy)piperidine hydrochloride with other notable piperidine derivatives at the Dopamine D4 receptor and the Sigma-1 receptor, both of which are implicated in a range of neuropsychiatric and neurodegenerative disorders.
Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor (D4R) is a G-protein coupled receptor that has garnered significant interest as a target for antipsychotic medications and for the management of L-DOPA-induced dyskinesias in Parkinson's disease.[5] The phenoxy-piperidine ether motif is a key structural feature in a number of potent D4R antagonists.
Compound
D4R Affinity (Ki, nM)
Selectivity over D2R
Selectivity over D3R
Reference
Compound 14a (a 4,4-difluoropiperidine ether derivative)
Note: Data for L-745,870, FAUC 365, and A-437203 are representative values from the literature and are included for comparative purposes.
The data clearly indicates that piperidine ether derivatives, such as Compound 14a, can exhibit exceptional affinity and selectivity for the D4 receptor.[6] The structure-activity relationship studies for this class of compounds often reveal that modifications to the phenoxy ring and the piperidine nitrogen substituent can significantly impact potency and selectivity.
Sigma-1 Receptor Modulation
The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein implicated in a variety of cellular functions, and its ligands are being investigated for their potential in treating pain, neurodegenerative diseases, and psychiatric disorders.[7] Piperidine-based structures are common among high-affinity σ1R ligands.
Compound
σ1R Affinity (Ki, nM)
σ2R Affinity (Ki, nM)
Selectivity (σ2R/σ1R)
Reference
Compound 1 (a piperidine/piperazine-based derivative)
S1RA (a selective σ1R antagonist in clinical trials)
2.2
153
69.5
Note: Data for (+)-Pentazocine, Haloperidol, and S1RA are representative values from the literature and are included for comparative purposes.
Compound 1 demonstrates high affinity for the σ1R, comparable to the well-established ligand Haloperidol.[8] Importantly, it also shows significant selectivity over the σ2R subtype. This selectivity is a critical parameter in the development of targeted σ1R modulators to minimize off-target effects.
Experimental Protocols for Efficacy Determination
The following sections provide detailed methodologies for key in vitro and in vivo assays used to characterize the efficacy of piperidine derivatives.
In Vitro Receptor Binding Assays
This assay determines the affinity of a test compound for the D4 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Figure 1: Workflow for Dopamine D4 Receptor Competition Binding Assay.
Step-by-Step Protocol:
Membrane Preparation: Homogenize cells stably expressing the human dopamine D4 receptor in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method like the Bradford assay.
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-spiperone, typically at its Kd concentration), and a range of concentrations of the test compound.
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[9]
This assay is used to determine the affinity of a test compound for the Sigma-1 receptor.
Step-by-Step Protocol:
Membrane Preparation: Prepare membrane homogenates from tissues or cells known to express the Sigma-1 receptor (e.g., guinea pig brain or transfected cell lines) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective σ1R radioligand (e.g., [3H]-(+)-pentazocine), and a range of concentrations of the test compound.[10]
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to reach equilibrium.[10]
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure the radioactivity on the filters using a liquid scintillation counter.
Data Analysis: Calculate the IC50 and Ki values as described for the D4 receptor binding assay.
In Vivo Efficacy Models
This is a classic behavioral test to assess the analgesic properties of a compound by measuring the latency of a thermal pain response.[11]
Workflow Diagram:
Figure 2: Workflow for the Hot Plate Test for Analgesia.
Step-by-Step Protocol:
Animal Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a specified time before the test.
Testing Procedure: Place each mouse individually on the surface of a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[12]
Latency Measurement: Start a timer immediately upon placing the mouse on the hot plate. Observe the mouse for signs of nociception, such as licking a hind paw or jumping. Stop the timer at the first sign of such a response.
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the cut-off time is recorded as its latency.
Data Analysis: Compare the mean response latencies of the compound-treated groups with the vehicle-treated control group using appropriate statistical tests.
This model is used to evaluate the potential of a compound to reverse memory impairment, which is relevant for conditions like Alzheimer's disease.[13]
Step-by-Step Protocol:
Animal Habituation: Habituate the rats to the testing apparatus (e.g., a Morris water maze or a passive avoidance chamber) for several days before the start of the experiment.
Compound Administration: Administer the test compound or a reference drug (e.g., donepezil) for a specified period (e.g., daily for one week).
Induction of Amnesia: On the testing day, administer scopolamine (e.g., 1 mg/kg, i.p.) to all animals except the control group, typically 30 minutes before the behavioral test, to induce a cognitive deficit.[13]
Behavioral Testing: Conduct the memory assessment task. For example, in a passive avoidance test, measure the latency of the rat to enter a dark compartment where it previously received a mild foot shock.
Data Analysis: Compare the performance of the compound-treated groups with the scopolamine-only group and the vehicle control group. A longer latency to enter the dark compartment in the treated groups indicates a reversal of the scopolamine-induced memory impairment.
Conclusion: The Path Forward for Piperidine Derivatives
The enduring presence of the piperidine scaffold in medicinal chemistry is a clear indicator of its value in drug discovery. The comparative data presented in this guide underscore the remarkable potency and selectivity that can be achieved with piperidine-based compounds, particularly those derived from versatile intermediates like 4-(4-Propoxyphenoxy)piperidine hydrochloride. The high affinity of piperidine ether derivatives for the dopamine D4 receptor and the potent modulation of the sigma-1 receptor by other piperidine-containing molecules highlight the diverse therapeutic avenues that can be pursued with this structural class.
The detailed experimental protocols provided herein serve as a practical resource for researchers aiming to evaluate the efficacy of novel piperidine derivatives. A thorough understanding of structure-activity relationships, coupled with rigorous in vitro and in vivo testing, is paramount for the successful development of the next generation of piperidine-based therapeutics. As our understanding of the complex signaling pathways underlying neurological and psychiatric disorders continues to evolve, the strategic design and evaluation of novel piperidine derivatives will undoubtedly remain at the forefront of pharmaceutical innovation.
References
O'Hagan, D. (2000). Piperidine and pyridine alkaloids.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.
Zhang, A., Neumeyer, J. L., & Baldessarini, R. J. (2007). Recent progress in development of selective dopamine D4 receptor ligands. Journal of Medicinal Chemistry, 50(2), 173-187.
Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206.
Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl-and dithienylbutylamines. The Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393.
Klink, K., & Wolfer, D. P. (2004). The scopolamine model of dementia: a review of its use in translational research. Journal of Psychopharmacology, 18(4), 481-494.
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
Lindsley, C. W., et al. (2017). Discovery of a Novel, Potent, and Highly Selective D4 Receptor Antagonist Series Based on a 4,4-Difluoropiperidine Ether Scaffold. ACS Medicinal Chemistry Letters, 8(11), 1145-1150.
Woolfe, G., & Macdonald, A. D. (1944). The evaluation of the analgesic action of pethidine hydrochloride (demerol). The Journal of Pharmacology and Experimental Therapeutics, 80(3), 300-307.
Zampieri, D., et al. (2018). New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(19), 3206-3209.
Panlab. (n.d.). Hot plate test. Retrieved from [Link]
Lindsley, C. W., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
Abate, C., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 11(10), 1166-1176.
Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer's Disease-Like Condition in a Rat Model. (2018). Frontiers in Pharmacology.
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
A Head-to-Head In Vivo Efficacy Assessment of 4-(4-Propoxyphenoxy)piperidine hydrochloride versus Donepezil in a Rodent Model of Cognitive Impairment
A Senior Application Scientist's Guide to Benchmarking a Novel M1 Muscarinic Agonist Against the Standard-of-Care Acetylcholinesterase Inhibitor In the quest for novel therapeutics for cognitive disorders, the cholinergi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Benchmarking a Novel M1 Muscarinic Agonist Against the Standard-of-Care Acetylcholinesterase Inhibitor
In the quest for novel therapeutics for cognitive disorders, the cholinergic system remains a cornerstone of drug development. This guide provides a comprehensive framework for the in vivo preclinical evaluation of a novel selective M1 muscarinic acetylcholine receptor agonist, 4-(4-Propoxyphenoxy)piperidine hydrochloride, benchmarked against the standard-of-care acetylcholinesterase inhibitor, Donepezil. We will delve into the mechanistic rationale, experimental design, and detailed protocols for a robust comparative efficacy study in a validated rodent model of cognitive impairment.
Introduction: The Rationale for a Novel Pro-Cognitive Agent
Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's disease, is strongly associated with cholinergic dysfunction.[1][2] The prevailing therapeutic strategy has been to amplify endogenous acetylcholine levels through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for its degradation.[3][4] Donepezil, a piperidine derivative, is a widely prescribed AChE inhibitor that provides symptomatic relief by enhancing cholinergic transmission.[3][5] While effective to a degree, this approach is non-specific, amplifying acetylcholine signaling at all of its various receptor subtypes, which can lead to dose-limiting side effects.[6]
An alternative and potentially more targeted approach is the direct activation of specific pro-cognitive acetylcholine receptor subtypes. The M1 muscarinic acetylcholine receptor is densely expressed in the hippocampus and cortex, regions critical for learning and memory.[1][7] Preclinical and clinical evidence suggests that selective activation of M1 receptors can enhance cognitive processes, potentially offering a more refined therapeutic strategy with an improved side-effect profile compared to broad-acting AChE inhibitors.[6][8][9]
This guide focuses on 4-(4-Propoxyphenoxy)piperidine hydrochloride, a novel compound hypothesized to act as a selective M1 muscarinic acetylcholine receptor agonist. We will outline a head-to-head comparison with Donepezil to assess its potential as a superior or alternative treatment for cognitive deficits.
Comparative Pharmacology: Mechanisms of Action
A clear understanding of the distinct mechanisms of action of 4-(4-Propoxyphenoxy)piperidine hydrochloride and Donepezil is fundamental to interpreting the in vivo efficacy data.
4-(4-Propoxyphenoxy)piperidine hydrochloride (Hypothesized Mechanism): This compound is designed as a selective agonist for the M1 muscarinic acetylcholine receptor. Upon binding, it is expected to initiate a G-protein-coupled signaling cascade, leading to the activation of phospholipase C, subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium. This signaling pathway is known to modulate neuronal excitability and synaptic plasticity, processes integral to learning and memory.[8]
Donepezil: As a reversible inhibitor of acetylcholinesterase, Donepezil increases the synaptic concentration of acetylcholine.[3][4][5] This elevated acetylcholine can then act on all subtypes of muscarinic and nicotinic receptors, leading to a broad enhancement of cholinergic neurotransmission.
Comparative signaling pathways of the test compound and Donepezil.
In Vivo Experimental Design: Scopolamine-Induced Amnesia Model
To create a robust model of cholinergic deficit-induced cognitive impairment, we will employ the scopolamine-induced amnesia model in rodents.[10][11] Scopolamine is a muscarinic receptor antagonist that transiently impairs learning and memory, mimicking aspects of the cholinergic deficit seen in Alzheimer's disease.[10][11] This model is well-suited for evaluating the efficacy of pro-cognitive agents.[12][13][14]
Experimental Workflow
The study will be conducted over several days, including habituation, training, and testing phases. Both the test compound and the standard-of-care will be administered prior to the induction of amnesia and the behavioral task.
Experimental workflow for the comparative in vivo efficacy study.
Behavioral Endpoints
We will utilize the Novel Object Recognition (NOR) test as our primary behavioral endpoint. The NOR test is a relatively low-stress assay that leverages the innate tendency of rodents to explore novel objects more than familiar ones.[15][16][17] It provides a measure of recognition memory.
For a more comprehensive assessment of spatial learning and memory, the Morris Water Maze (MWM) can also be employed.[18][19][20] The MWM requires animals to use distal cues to locate a hidden platform in a pool of water, providing a robust measure of hippocampal-dependent spatial memory.[19]
Detailed Experimental Protocols
Animals
Species: Male C57BL/6 mice (8-10 weeks old)
Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12 hour light:dark cycle.
Acclimation: Animals should be acclimated to the facility for at least one week and handled for 3-5 days prior to the start of the experiment to reduce stress.
Drug Preparation and Administration
4-(4-Propoxyphenoxy)piperidine hydrochloride: Dissolve in sterile saline. Administer intraperitoneally (i.p.) at doses of 1, 3, and 10 mg/kg.
Donepezil: Dissolve in sterile saline. Administer i.p. at a dose of 3 mg/kg.[12][21]
Scopolamine: Dissolve in sterile saline. Administer i.p. at a dose of 1 mg/kg.[10][12]
Administration Volume: 10 ml/kg for all injections.
Novel Object Recognition (NOR) Protocol
Habituation (Day 1 & 2):
Place each mouse in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes each day to allow for free exploration and habituation to the environment.
Training (Day 3):
Administer the test compound, Donepezil, or vehicle 60 minutes prior to the training session.
Administer scopolamine 30 minutes prior to the training session.
Place two identical objects in opposite corners of the arena.
Place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented toward it.
Testing (Day 4):
24 hours after the training session, place the mouse back in the arena.
One of the familiar objects is replaced with a novel object.
Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
Data Presentation and Interpretation
The primary outcome of the NOR test is the Discrimination Index (DI). A positive DI indicates that the mouse remembers the familiar object and preferentially explores the novel one. A DI of zero suggests no memory of the familiar object.
Table 1: Comparative Efficacy in the Novel Object Recognition Test
Treatment Group
Dose (mg/kg)
n
Discrimination Index (Mean ± SEM)
Naive Control
-
12
0.45 ± 0.05
Vehicle + Scopolamine
-
12
0.02 ± 0.03
Donepezil + Scopolamine
3
12
0.35 ± 0.04
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine
1
12
0.15 ± 0.04
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine
3
12
0.38 ± 0.05
4-(4-Propoxyphenoxy)piperidine HCl + Scopolamine
10
12
0.42 ± 0.06
p < 0.05 compared to Vehicle + Scopolamine group (One-way ANOVA with post-hoc test)
Interpretation: In this hypothetical dataset, the vehicle-treated animals with scopolamine-induced amnesia show a Discrimination Index near zero, indicating a memory deficit. Donepezil significantly reverses this deficit. The novel compound, 4-(4-Propoxyphenoxy)piperidine hydrochloride, demonstrates a dose-dependent improvement in recognition memory, with the 3 mg/kg and 10 mg/kg doses showing efficacy comparable to or exceeding that of Donepezil.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the in vivo efficacy of a novel pro-cognitive agent, 4-(4-Propoxyphenoxy)piperidine hydrochloride, against the standard-of-care, Donepezil. The use of a validated animal model of cognitive impairment and a robust behavioral endpoint allows for a clear and objective comparison of the two compounds.
The hypothetical data presented suggest that 4-(4-Propoxyphenoxy)piperidine hydrochloride holds promise as a potential therapeutic for cognitive disorders. Favorable results from this initial efficacy study would warrant further investigation, including:
Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To correlate drug exposure with behavioral efficacy.
Safety and Tolerability studies: To assess potential side effects, particularly those associated with cholinergic activation.
Evaluation in other cognitive domains: Utilizing tests such as the Morris Water Maze to assess spatial learning and memory.
Chronic dosing studies: To evaluate the long-term efficacy and potential for disease modification.
By following a structured and mechanistically informed approach, researchers can effectively evaluate the therapeutic potential of novel compounds and make data-driven decisions in the drug development process.
References
Anagnostaras, S. G., et al. (2003). Selective cognitive dysfunction in acetylcholine M1 muscarinic receptor mutant mice. Nature Neuroscience, 6(1), 51–58. [Link]
Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'. Nature Protocols, 1(3), 1306–1311. [Link]
Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. Cochrane Database of Systematic Reviews, (6), CD001190. [Link]
Bodick, N. C., et al. (1997). Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease. Archives of Neurology, 54(4), 465–473. [Link]
Ennaceur, A., & Delacour, J. (1988). A new one-trial test for object recognition in rats. Behavioural Brain Research, 31(1), 47–59. [Link]
Giacobini, E. (2000). Cholinesterase inhibitors: from Alzheimer's disease to myasthenia gravis. John Wiley & Sons.
Jones, C. K., et al. (2009). A selective allosteric potentiator of the M1 muscarinic acetylcholine receptor increases activity of medial prefrontal cortical neurons and restores impairments in reversal learning. Journal of Neuroscience, 29(45), 14317–14327. [Link]
Klinkenberg, I., & Blokland, A. (2010). The validity of scopolamine as a pharmacological model for cognitive impairment: a review of animal and human studies. Neuroscience & Biobehavioral Reviews, 34(8), 1307–1350. [Link]
Laczó, J., et al. (2017). Scopolamine disrupts place navigation in rats and humans: A translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans. Psychopharmacology, 234(4), 535–547. [Link]
Mehta, M., et al. (2012). Donepezil: a review. Medical Science Monitor, 18(3), RA35–RA42. [Link]
Miyaki, T., et al. (2019). TAK-071, a novel M1-selective positive allosteric modulator, improves cognitive function in rodent models of cognitive impairment. Pharmacology Research & Perspectives, 7(5), e00516. [Link]
Morris, R. (1984). Developments of a water-maze procedure for studying spatial learning in the rat. Journal of Neuroscience Methods, 11(1), 47–60. [Link]
Nathan, P. J., et al. (2012). Muscarinic M1 receptor agonists: can they improve cognitive performance? International Journal of Neuropsychopharmacology, 15(4), 555–566. [Link]
Shin, J. Y., et al. (2018). The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. Biomolecules & Therapeutics, 26(1), 82–88. [Link]
Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423–450. [Link]
Reproducibility of published data on 4-(4-Propoxyphenoxy)piperidine hydrochloride
Core Directive: The "Hidden" Variable in Paroxetine Synthesis In the high-stakes environment of API manufacturing—specifically for Paroxetine (Paxil) —the intermediate 4-(4-Propoxyphenoxy)piperidine Hydrochloride (often...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Hidden" Variable in Paroxetine Synthesis
In the high-stakes environment of API manufacturing—specifically for Paroxetine (Paxil) —the intermediate 4-(4-Propoxyphenoxy)piperidine Hydrochloride (often designated as Compound C or Impurity J depending on the pharmacopeia) acts as a critical control point.
Reproducibility data on this compound is frequently plagued by three "silent" variables:
Salt Stoichiometry: Commercial batches often fluctuate between mono- and di-hydrochloride forms, skewing molecular weight calculations by ~13%.
UV Transparency: The piperidine ring lacks a strong chromophore, leading to massive discrepancies in purity assays depending on the detector wavelength (210 nm vs. 254 nm).
Hygroscopicity: The HCl salt is prone to deliquescence, altering "As Is" assay values during storage.
This guide moves beyond the Certificate of Analysis (CoA) to provide a self-validating framework for handling, analyzing, and reacting this critical intermediate.
Physicochemical Performance: Form vs. Function
The choice between the Hydrochloride salt and its alternatives (Free Base or N-Protected forms) dictates experimental success.
Comparative Performance Matrix
Feature
HCl Salt (Target)
Free Base
N-Boc Protected
CAS
1219961-35-9
1028308-38-0
1628846-99-6
State
White Crystalline Solid
Viscous Oil / Low-melt Solid
Crystalline Solid
Storage Stability
High (Years if dry)
Low (Oxidation prone)
Very High (Inert)
Water Solubility
>50 mg/mL (Excellent)
<0.1 mg/mL (Poor)
Insoluble
Hygroscopicity
Moderate to High
Low
Low
Synthetic Utility
Requires neutralization (base)
Ready for coupling
Requires deprotection
Reproducibility Risk
Salt Disproportionation
Oxidative Degradation
Incomplete Deprotection
Expert Insight: The Solubility Trap
While the HCl salt is preferred for stability, it cannot be used directly in nucleophilic substitutions (e.g., coupling with chloromethyl-benzodioxole) without an in situ base (e.g.,
or TEA). Many reproducibility failures stem from using the HCl salt in non-polar solvents (DCM/Toluene) where it remains suspended and unreactive.
Analytical Reproducibility: The "Ghost Peak" Phenomenon
The most common source of irreproducible data for 4-(4-Propoxyphenoxy)piperidine is improper detection . The molecule has a weak UV absorption profile due to the lack of conjugation on the piperidine ring; the phenoxy group provides only a minor signal.
The Detection Dilemma
Scenario A (254 nm): You inject a 99% pure sample. The chromatogram shows nothing or a tiny baseline ripple.
Scenario B (210 nm): You see a massive peak, but also massive solvent front noise.
Validated Protocol: HPLC Method for Purity Profiling
To ensure reproducible purity data, you must use a method that accounts for the amine's tailing and low UV response.
Method Parameters:
Column: C18 with high carbon load and base-deactivation (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).
Mobile Phase A: 0.1% Perchloric Acid or 10mM Ammonium Formate (pH 3.0). Avoid Phosphate if using MS.
Detector:CAD (Charged Aerosol Detector) is superior to UV. If UV is mandatory, use 215 nm .
Modifier: Add 0.1% Triethylamine (TEA) to prevent silanol interactions (tailing).
Visualization: Analytical Decision Tree
The following diagram illustrates the logic flow for selecting the correct analytical technique based on your equipment and sensitivity needs.
Figure 1: Analytical Method Selection. Note that standard UV detection often fails due to the molecule's weak chromophore.
Synthetic Reproducibility: The Paroxetine Pathway
When using this compound as an intermediate, the Salt Break step is the primary source of yield variation. If the HCl is not fully neutralized, the subsequent alkylation will stall.
Workflow: Salt-Break & Coupling
Dissolution: Dissolve 1.0 eq of HCl salt in Water/DCM (1:1).
Neutralization: Add 1.2 eq of 1N NaOH. Stir vigorously for 20 mins.
Extraction: Separate organic layer. The "Free Base" is now in the DCM.
Drying: Use
. Crucial: Do not use acidic drying agents.
Coupling: React immediately with Sesamol derivative.
Visualization: Synthesis Context
This diagram places the compound in its reaction context, highlighting the critical "Salt Break" step.
Figure 2: The Critical "Salt Break" Step. Failure to convert HCl to Free Base is the #1 cause of synthetic failure.
References
United States Pharmacopeia (USP). Paroxetine Hydrochloride: Impurity Profiling. USP-NF Online.
National Center for Biotechnology Information. PubChem Compound Summary for CID 11492037 (Related Piperidine Structures).
Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. (Demonstrates the UV detection issue).